cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 736136-05-3
VCID: VC2281315
InChI: InChI=1S/C15H18O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18)
SMILES: COC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O
Molecular Formula: C15H18O4
Molecular Weight: 262.3 g/mol

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 736136-05-3

Cat. No.: VC2281315

Molecular Formula: C15H18O4

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid - 736136-05-3

Specification

CAS No. 736136-05-3
Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
IUPAC Name 4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18)
Standard InChI Key NMSIFNFDZHKEGS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O
Canonical SMILES COC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O

Introduction

Chemical Structure and Identification

Structural Features

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid contains a cyclohexane ring as its core structure with two primary functional groups:

  • A carboxylic acid (-COOH) group at position 1 of the cyclohexane ring

  • A 2-methoxybenzoyl group (featuring a methoxy substituent at position 2 of the benzene ring) at position 4 of the cyclohexane ring

  • Both substituents positioned in a cis configuration, meaning they are on the same side of the cyclohexane ring plane

Identification Parameters

Based on structural analysis and comparison with related compounds, the following parameters can be estimated:

ParameterValueBasis for Estimation
Molecular FormulaC15H18O4Structural analysis, consistent with related isomer
Molecular Weight262.30 g/molCalculated from molecular formula
CAS NumberNot identified in search results-
IUPAC Namecis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acidSystematic nomenclature rules

Comparative Analysis with Structural Isomers

Structural Comparison with Known Isomers

The compound bears structural similarity to cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, which has been more extensively documented:

CompoundPosition of Benzoyl GroupPosition of Methoxy GroupConfigurationCAS Number
Target CompoundPosition 4 on cyclohexanePosition 2 on benzenecisNot identified
Related IsomerPosition 2 on cyclohexanePosition 4 on benzenecis57078-11-2

Physical and Chemical Properties

PropertyPredicted CharacteristicRationale
Physical StateCrystalline solid at room temperatureBased on molecular weight and functional groups
SolubilityLimited water solubility, soluble in polar organic solventsPresence of both hydrophobic (cyclohexane, aromatic) and hydrophilic (carboxylic acid) moieties
AcidityModerately acidicCarboxylic acid functional group
Melting PointLikely >100°CBased on molecular weight and hydrogen bonding capability

Chemical Reactivity Profile

The compound would be expected to demonstrate reactivity patterns consistent with its functional groups:

  • Carboxylic acid reactions:

    • Esterification with alcohols

    • Amide formation with amines

    • Salt formation with bases

    • Decarboxylation under appropriate conditions

  • Ketone (benzoyl group) reactions:

    • Nucleophilic addition

    • Reduction to secondary alcohols

    • Potential enolization and aldol-type reactions

  • Methoxy group reactions:

    • Potential demethylation under strong acidic conditions

    • Participation in directing effects for electrophilic aromatic substitution

Synthetic ApproachKey IntermediatesPotential Challenges
Friedel-Crafts Acylation2-Methoxybenzene + 4-carboxycyclohexanecarbonyl chlorideRegioselectivity control, stereochemistry maintenance
Grignard Addition2-Methoxyphenylmagnesium bromide + 4-carboxycyclohexanoneSelective reaction with ketone vs. carboxylic acid
Oxidation Route4-(2-methoxybenzyl)cyclohexane-1-carboxylic acidSelective oxidation of benzylic position

Research on related cyclohexanecarboxylic acid derivatives suggests that careful control of reaction conditions would be necessary to maintain the desired cis stereochemistry .

Purification Considerations

Purification of the target compound would likely involve:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel

  • Potential conversion to derivatives (such as esters) for easier purification followed by hydrolysis

Research AreaPotential ValueSupporting Evidence
Liquid Crystal ResearchComparative studies on structural requirements for mesomorphic behaviorResearch shows cis isomers of cyclohexanecarboxylic acid derivatives typically lack liquid crystal properties, unlike trans isomers
Conformational AnalysisUnderstanding spatial arrangements and their effects on physical propertiesThe cis configuration creates distinct molecular geometry with potential impact on intermolecular interactions

Materials Science

The presence of both hydrogen bond donors (carboxylic acid) and acceptors (ketone, methoxy group) in a defined spatial arrangement suggests potential applications in:

  • Supramolecular chemistry

  • Crystal engineering

  • Development of functional materials with specific packing arrangements

Related CompoundQuantityPrice Range (USD)SuppliersReference
cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid1g$607-$1,293Chemenu, Crysdot, Matrix Scientific, American Custom Chemicals
cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid5g$1,488-$1,500Crysdot, Matrix Scientific
cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid10g$2,451Crysdot

This pricing pattern suggests that our target compound, if commercially produced, would likely command similar premium pricing, positioning it as a specialty research chemical.

Synthesis Scale Considerations

The complex structure and likely multi-step synthesis route would position cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid as a:

  • Small-volume specialty chemical

  • Research-grade reagent

  • Custom synthesis candidate rather than bulk commodity

Spectroscopic Characterization

Spectroscopic MethodExpected Key Features
IR SpectroscopyStrong C=O stretching bands (~1700-1720 cm⁻¹ for carboxylic acid, ~1680 cm⁻¹ for ketone), O-H stretching (~3000-3500 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹)
¹H NMRCarboxylic acid proton (~12 ppm), aromatic protons (~7-8 ppm), methoxy protons (~3.8 ppm), cyclohexane protons (~1-2.5 ppm)
¹³C NMRCarbonyl carbon signals (~170-180 ppm for carboxylic acid, ~195-200 ppm for ketone), aromatic carbons (~115-160 ppm), methoxy carbon (~55 ppm), cyclohexane carbons (~20-50 ppm)
Mass SpectrometryMolecular ion peak at m/z 262, fragmentation patterns involving loss of -OH, -OCH₃, and cleavage at the ketone

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